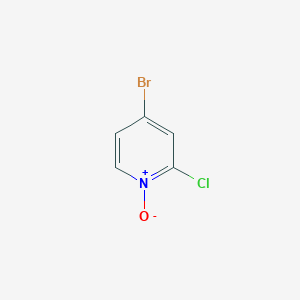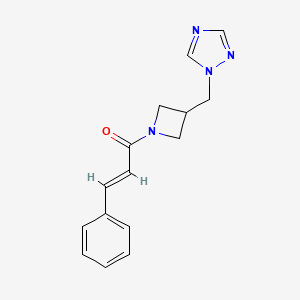
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been found to have promising therapeutic effects in the treatment of certain diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the reaction of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one with an appropriate reagent to obtain the desired product.
Starting Materials
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
Reaction
Step 1: Dissolve 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in a suitable solvent., Step 2: Add an appropriate reagent to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
Mécanisme D'action
The mechanism of action of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both involved in the activation of B cells and T cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively in vitro and in vivo. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, TAK-659 has been found to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its potent anti-tumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. Studies have shown that TAK-659 can cause liver damage and other adverse effects in animal models.
Orientations Futures
There are several future directions for research on (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one. One area of research is the development of more potent and selective inhibitors of BTK and ITK. Another area of research is the investigation of the potential applications of TAK-659 in the treatment of other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in humans.
Applications De Recherche Scientifique
The scientific research on (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has focused on its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-8-14(9-18)10-19-12-16-11-17-19/h1-7,11-12,14H,8-10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULXCAZHSJJRT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
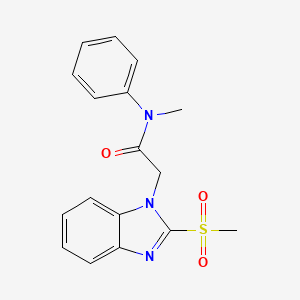
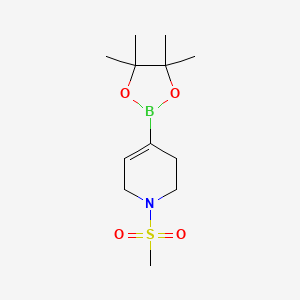
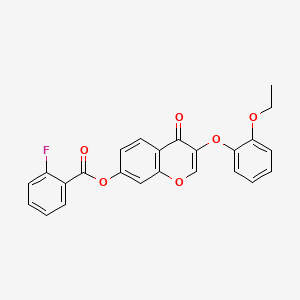
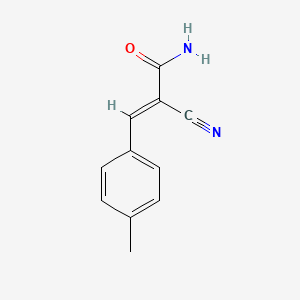
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
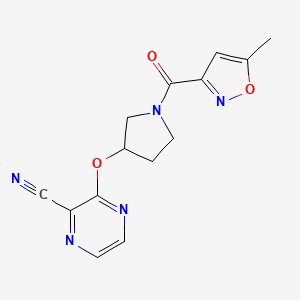
![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)
![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)
